3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine

CAS No.: 20619-12-9

Cat. No.: VC1577487

Molecular Formula: C15H17ClN2

Molecular Weight: 260.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20619-12-9 |

|---|---|

| Molecular Formula | C15H17ClN2 |

| Molecular Weight | 260.76 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine |

| Standard InChI | InChI=1S/C15H17ClN2/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12/h2-8,10,14,17H,9,11H2,1H3 |

| Standard InChI Key | UICFCNIVUDNZSW-UHFFFAOYSA-N |

| SMILES | CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

| Canonical SMILES | CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

Introduction

Chemical Structure and Fundamental Properties

Molecular Structure

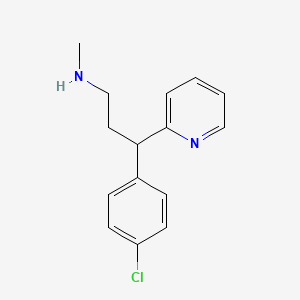

The compound 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine consists of a carbon skeleton with attached functional groups including a chlorophenyl ring, a pyridine ring, and a methylamine moiety. The three-dimensional arrangement of these groups determines the compound's chemical behavior and biological activity. The molecular structure features a chlorine atom at the para position of the phenyl ring, which contributes to its specific binding properties .

Physical and Chemical Properties

The physical and chemical properties of 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇ClN₂ |

| Molecular Weight | 260.76 g/mol |

| Physical State | Solid |

| Storage Recommendation | 2-8°C |

| CAS Number | 20619-12-9 |

| IUPAC Name | 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine |

| InChI | InChI=1S/C15H17ClN2/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12/h2-8,10,14,17H,9,11H2,1H3 |

| InChIKey | UICFCNIVUDNZSW-UHFFFAOYSA-N |

Table 1: Physical and chemical properties of 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine

The compound possesses specific chemical reactivity patterns associated with its amine group and aromatic rings. The nitrogen atom of the methylamine moiety can participate in acid-base reactions, while the aromatic rings contribute to its stability and specific binding interactions .

Stereochemistry and Structural Variants

Stereoisomers

The compound contains a stereogenic center at the carbon atom connecting the chlorophenyl and pyridyl groups, leading to the existence of stereoisomers. The (S)-isomer has been specifically identified and characterized, with distinct chemical properties :

-

IUPAC Name: (3S)-3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine

-

InChI: InChI=1S/C15H17ClN2/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12/h2-8,10,14,17H,9,11H2,1H3/t14-/m0/s1

-

InChIKey: UICFCNIVUDNZSW-AWEZNQCLSA-N

The stereochemistry influences the compound's three-dimensional structure, potentially affecting its biological interactions and pharmaceutical applications .

Salt Forms

The compound is frequently utilized in its maleate salt form for pharmaceutical applications, which offers improved stability and solubility characteristics compared to the free base :

| Property | Value |

|---|---|

| Chemical Name | 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate |

| Molecular Formula | C₁₅H₁₇ClN₂·C₄H₄O₄ |

| Molecular Weight | 376.83 g/mol |

| CAS Number | 22630-25-7 |

| EP Description | Chlorphenamine Maleate Impurity C as Maleate |

| USP Description | Chlorpheniramine related compound C as Maleate |

Table 2: Properties of the maleate salt form

Pharmaceutical Relevance and Applications

Relationship to Chlorpheniramine

3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine is structurally related to chlorpheniramine (3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine), a widely used H1-antihistamine medication. The primary structural difference is the presence of only one methyl group attached to the nitrogen atom, compared to two methyl groups in chlorpheniramine .

This compound is specifically classified as N-desmethylchlorpheniramine or monodesmethylchlorpheniramine, indicating it is the result of removing one methyl group from chlorpheniramine. This relationship is significant because it identifies the compound as a potential metabolite formed during the biological processing of chlorpheniramine in the body .

Role in Pharmaceutical Analysis

The compound serves as a crucial reference standard in pharmaceutical quality control. It is officially recognized in major pharmacopoeias:

-

United States Pharmacopeia (USP): Designated as "Chlorpheniramine Related Compound C"

-

European Pharmacopoeia (EP): Identified as "Chlorphenamine Maleate Impurity C"

These designations highlight its importance in ensuring the quality and purity of chlorpheniramine-containing pharmaceutical products. The compound is utilized to identify and quantify potential impurities or metabolites in finished pharmaceutical products, raw materials, and biological samples .

Analytical Applications and Methods

Reference Standard Applications

As a certified reference material, 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine plays a vital role in various analytical contexts:

-

Pharmaceutical release testing for chlorpheniramine products

-

Method development for qualitative and quantitative analyses

-

Impurity profiling and identification

-

Metabolite studies in pharmacokinetic research

The compound is suitable for multiple analytical techniques, particularly:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

Nuclear Magnetic Resonance (NMR) spectroscopy

These applications make it an essential tool for ensuring pharmaceutical quality control and regulatory compliance .

Quality Standards and Certification

The reference standards of this compound are produced and certified in accordance with stringent quality protocols:

-

ISO 17034 (Reference Material Production)

-

ISO/IEC 17025 (Testing and Calibration Laboratories)

This certification ensures traceability, accuracy, and reliability when used in analytical procedures. The standards are typically supplied with comprehensive documentation including certificates of analysis that detail the identity, purity, and appropriate analytical parameters .

Structure-Activity Relationships and Derivatives

Structural Analogues

Several structural analogues of 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine have been identified and studied, highlighting the importance of this chemical scaffold in pharmaceutical research:

-

Chlorpheniramine (parent compound): 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

-

Chlorpheniramine sulfate: 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;sulfate

-

Complex derivatives: [3-(4-Chloro-phenyl)-3-pyridin-2-yl-propyl]-[3-(1H-imidazol-4-yl)-propyl]-methyl-amine

These structural relationships demonstrate the versatility of the basic chemical framework and its potential for pharmacological modification and optimization .

Structure-Activity Considerations

The specific arrangement of functional groups in 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine contributes to its chemical and potentially biological properties:

-

The chlorine substituent on the phenyl ring enhances lipophilicity and may influence receptor binding

-

The pyridine ring provides a basic nitrogen atom that can participate in hydrogen bonding

-

The secondary amine group (N-methyl) exhibits different hydrogen bonding capabilities compared to the tertiary amine in chlorpheniramine

These structural features collectively determine the compound's physicochemical properties and possible biological interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume